molecular formula C8H11NO3 B2616099 Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate CAS No. 2375267-92-6

Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate

Cat. No.: B2616099
CAS No.: 2375267-92-6
M. Wt: 169.18
InChI Key: NJWWEPHAHUEGHT-UHFFFAOYSA-N
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Description

Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate is a spirocyclic compound featuring a seven-membered ring system with fused azetidine (1-aza) and cyclopropane moieties. The molecule contains a ketone group at position 2 and a methyl ester at position 6, making it a versatile intermediate in pharmaceutical research, particularly in the synthesis of bioactive molecules and peptidomimetics . Its molecular formula is C₉H₁₂O₃, with a molecular weight of 168.19 g/mol (CAS: 1138480-98-4) . The compound’s spirocyclic architecture confers conformational rigidity, which is advantageous for modulating target binding and metabolic stability in drug candidates .

Properties

IUPAC Name

methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-12-7(11)5-2-8(3-5)4-6(10)9-8/h5H,2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWWEPHAHUEGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(C1)CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375267-92-6
Record name methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate typically involves the construction of the spirocyclic scaffold through a series of ring-closing reactions. One common method involves the bis-alkylation of malonate and tosylamide, followed by the closure of the cyclobutane and azetidine rings . The reaction conditions often include the use of sodium hydride (NaH) in dry dimethylformamide (DMF) as a solvent, with careful temperature control to avoid side reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the spirocyclic scaffold.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium azide (NaN₃) for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, reduction can produce alcohols, and substitution can introduce various functional groups such as azides or halides.

Scientific Research Applications

Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially leading to the modulation of biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate, differing in substituents, heteroatoms, or functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Ethyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate C₉H₁₄NO₃ 200.21 Not specified Ethyl ester at position 6; ketone at position 6; synthesized via ketal deprotection
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate C₁₁H₁₉NO₃ 229.27 Not specified tert-Butyl ester; hydroxyl group at position 6; used as a protected intermediate
2-Oxaspiro[3.3]heptane-6-carboxylic acid C₇H₁₀O₃ 154.16 889944-57-4 Free carboxylic acid; oxygen replaces nitrogen in the azetidine ring
Methyl 2-azaspiro[3.3]heptane-6-carboxylate hydrochloride C₈H₁₄ClNO₂ 192.00 2361634-43-5 Lacks ketone group; hydrochloride salt enhances solubility
6-Oxa-1-azaspiro[3.3]heptane oxalate (2:1) C₁₂H₂₀N₂O₆ 288.30 1380571-72-1 Oxalate salt; oxa replaces aza in the spiro system

Physicochemical Properties

Property This compound Ethyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate 2-Oxaspiro[3.3]heptane-6-carboxylic acid
LogP (Predicted) 0.98 1.25 -0.12
Solubility (Water) Low Moderate High
Melting Point Not reported Not reported 185–187°C

Key Research Findings

Synthetic Utility : The methyl ester group in this compound allows facile hydrolysis to the carboxylic acid, enabling modular derivatization .

Biological Relevance : Spirocyclic azaspiro compounds show enhanced blood-brain barrier penetration compared to linear analogues, making them valuable in CNS drug development .

Stability : tert-Butyl-protected variants exhibit superior stability under basic conditions, critical for multi-step syntheses .

Biological Activity

Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate is a synthetic compound notable for its unique spirocyclic structure, which has garnered attention in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C₈H₁₁NO₃
  • Molecular Weight : Approximately 169.18 g/mol
  • Structural Features : The compound features a spirocyclic framework that allows for diverse interactions with biological targets, enhancing its pharmacological potential .

This compound interacts with various biological molecules through its structural characteristics. Preliminary studies suggest that it may influence cell function and biochemical pathways, potentially impacting:

  • Enzyme Activity : The compound may act as an inhibitor or activator of specific enzymes, affecting metabolic processes.
  • Cell Signaling Pathways : It has been hypothesized to modulate gene expression and cellular metabolism through binding interactions with biomolecules .

Pharmacological Effects

  • Antimicrobial Activity : Research indicates that compounds similar to methyl 2-oxo-1-azaspiro[3.3]heptane have shown antimicrobial properties, suggesting potential applications in treating infections.
  • Cytotoxicity Studies : Initial in vitro studies have demonstrated that this compound can exhibit cytotoxic effects on various cancer cell lines, indicating its possible role in cancer therapy .

Case Studies

A recent study explored the use of methyl 2-oxo-1-azaspiro[3.3]heptane in drug discovery programs. The findings highlighted its ability to bind to specific receptors involved in disease pathways, suggesting a mechanism through which it could exert therapeutic effects .

Comparative Analysis

To better understand the biological activity of methyl 2-oxo-1-azaspiro[3.3]heptane, it is useful to compare it with related compounds:

Compound NameMolecular FormulaKey Features
Methyl 2-hydroxyazabicyclo[3.3.0]octaneC₈H₁₁NO₂Related bicyclic structure with potential bioactivity
Tert-butyl 6-methyl-1-azaspiro[3.3]heptane-1-carboxylateC₁₁H₁₅NO₃Contains tert-butyl group; used in organic synthesis
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylateC₁₁H₁₅NO₃Oxidized form; used as a reagent for γ-butyrolactone derivatives

Pharmacokinetics

The pharmacokinetic properties of methyl 2-oxo-1-azaspiro[3.3]heptane include:

  • Solubility : Enhancements in solubility can be achieved by forming sulfonic acid salts.
  • Stability : The compound's stability is crucial for its efficacy in biological systems .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate?

The synthesis typically involves spirocyclic ring formation via alkylation or cyclization reactions. For example, analogous spiro compounds like tert-butyl derivatives are synthesized using tert-butyl chloroformate and a base (e.g., triethylamine) in dichloromethane at low temperatures to ensure high yields . Another scalable approach involves hydroxide-facilitated alkylation of precursors with bis(bromomethyl)oxetane, as demonstrated in the synthesis of 2-oxa-6-azaspiro[3.3]heptane intermediates for antibiotic development . Protection/deprotection strategies (e.g., Boc groups) are often critical for regioselectivity .

Q. How is the crystal structure of this compound resolved, and what software is used for refinement?

X-ray crystallography is the gold standard for structural elucidation. The SHELX system (SHELXS for structure solution and SHELXL for refinement) is widely used due to its robustness in handling small-molecule data, even with twinned or high-resolution macromolecular datasets . For example, SHELXL enables precise modeling of spirocyclic geometries by refining anisotropic displacement parameters and validating bond lengths/angles against crystallographic databases .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm the spirocyclic scaffold and substituent positions. For instance, the tert-butyl group in analogs shows a characteristic singlet at ~1.4 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, while fragmentation patterns help confirm ring stability .
  • IR Spectroscopy : Identifies carbonyl (C=O) and amide (N-H) stretches, critical for tracking functional group transformations .

Advanced Research Questions

Q. How does the spirocyclic architecture influence its reactivity in drug discovery applications?

The spiro structure imposes rigidity, enhancing binding selectivity to biological targets. For example, 2-oxa-6-azaspiro[3.3]heptane derivatives are key intermediates in TBI-223, a tuberculosis drug candidate, where the spiro core improves metabolic stability and reduces off-target interactions . Computational docking studies (e.g., with nAChR receptors) reveal that the spiro system’s conformational restriction optimizes ligand-receptor complementarity .

Q. What strategies mitigate low yields in large-scale synthesis of this compound?

  • Continuous Flow Reactors : Enable precise control of exothermic reactions (e.g., alkylation) and reduce side product formation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity in SN2 substitutions, while low temperatures (-78°C) stabilize intermediates .
  • Catalytic Methods : Transition-metal catalysts (e.g., Pd for cross-couplings) improve efficiency in functionalizing the spiro core .

Q. How can conflicting spectroscopic and crystallographic data be resolved during structural analysis?

Discrepancies often arise from dynamic effects (e.g., ring puckering) or polymorphism. To resolve these:

  • Variable-Temperature NMR : Detects conformational exchange broadening in spiro systems .
  • DFT Calculations : Compare experimental and computed 1^1H NMR shifts to identify dominant conformers .
  • Multi-Crystal Analysis : Collect data from multiple crystals to rule out twinning or disorder artifacts .

Q. What are the challenges in modifying the carboxylate moiety for bioactivity studies?

The methyl ester group is prone to hydrolysis under basic conditions, requiring careful pH control during derivatization. Alternatives include:

  • Prodrug Approaches : Convert the ester to a stable amide or carbamate for in vivo studies .
  • Enzymatic Hydrolysis : Use esterases to selectively generate the free carboxylic acid in biological assays .

Methodological Considerations

Q. How is the purity of this compound validated for pharmacological assays?

  • HPLC/UPLC : Quantifies impurities using reverse-phase columns (C18) with UV detection at 210–254 nm .
  • Chiral Analysis : Chiral stationary phases (e.g., cellulose-based) confirm enantiopurity if stereocenters are present .
  • Elemental Analysis : Matches experimental and theoretical C/H/N/O percentages to verify stoichiometry .

Q. What computational tools predict the spirocyclic compound’s interactions with enzymes?

  • Molecular Docking (AutoDock/Vina) : Models binding modes to targets like proteases or kinases .
  • MD Simulations (GROMACS) : Assesses conformational stability and hydration effects over nanosecond timescales .
  • QSAR Models : Relate structural features (e.g., logP, polar surface area) to bioavailability or toxicity .

Data Contradictions and Solutions

Q. Why might NMR data suggest a different conformation than X-ray results?

Solution-state NMR captures time-averaged conformations, while X-ray snapshots a single crystal’s static geometry. For flexible spiro systems, this discrepancy is common. Combining NOESY (for solution-phase proximity data) and DFT-optimized structures can reconcile differences .

Q. How to address inconsistent biological activity across analogs with similar structures?

Perform SAR Studies : Systematically vary substituents (e.g., ester vs. amide) and assess activity changes. For example, replacing the methyl ester with a tert-butyl group in analogs significantly alters membrane permeability . Metabolite Profiling (LC-MS) identifies degradation products that may interfere with assays .

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